

An In-depth Technical Guide to 2,3,6-Trifluoropyridin-4-amine

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Compound of Interest

Compound Name: 2,3,6-Trifluoropyridin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,3,6-Trifluoropyridin-4-amine**, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modify the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide consolidates key molecular data, potential synthetic pathways, and safety information relevant to laboratory and research applications.

Molecular Structure and Properties

2,3,6-Trifluoropyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with three fluorine atoms and an amine group. The positions of the fluorine atoms have a profound impact on the electronic properties of the aromatic system and the basicity of the amine group.

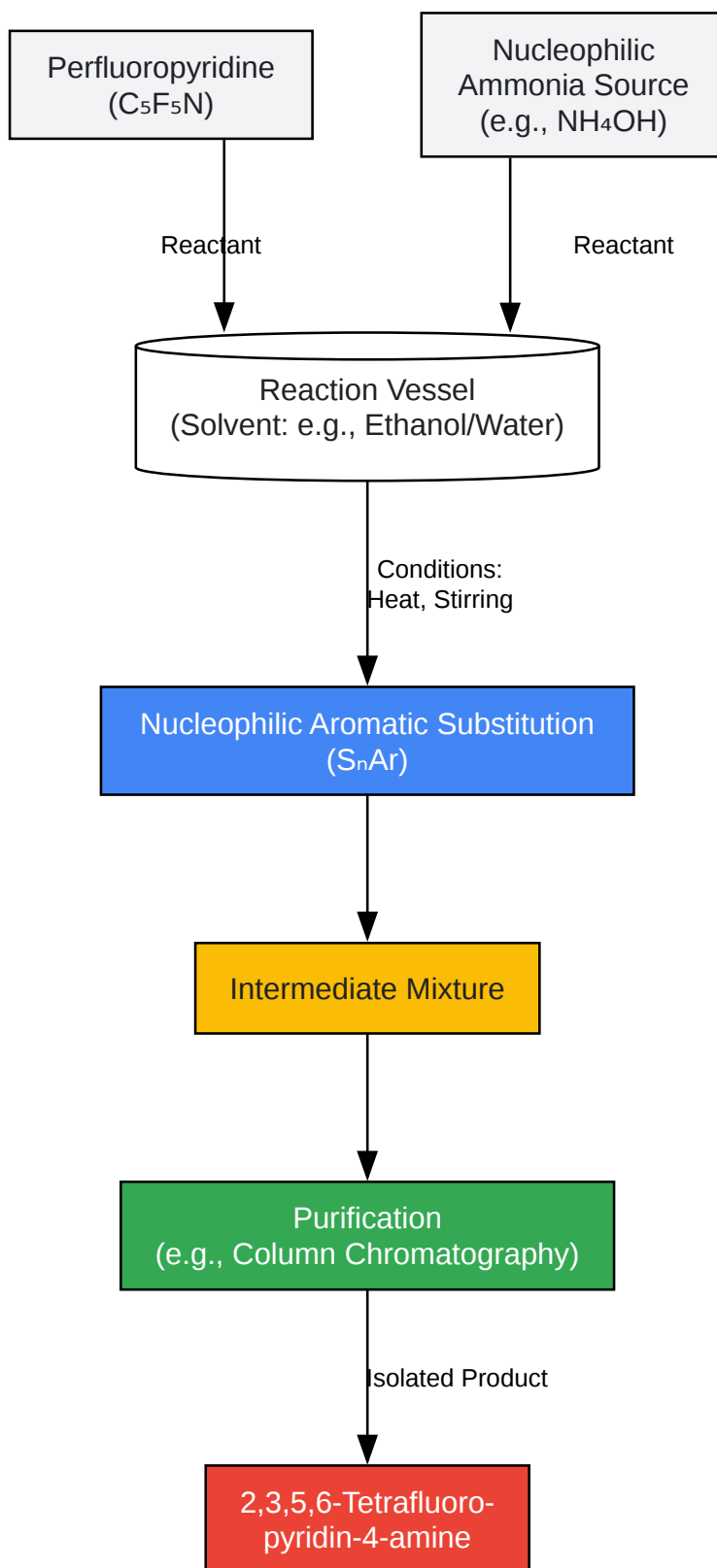
Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	2,3,6-trifluoropyridin-4-amine	[1]
CAS Number	63489-55-4	[1]
Molecular Formula	C ₅ H ₃ F ₃ N ₂	[1]
Molecular Weight	148.08 g/mol	[1]

Synthesis and Experimental Protocols

The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution (S_NAr) reactions on highly fluorinated precursors, such as perfluoropyridine. The high electrophilicity of the carbon atoms in the perfluorinated ring, particularly at the 4-position, makes them susceptible to attack by nucleophiles.

While a specific, detailed experimental protocol for the synthesis of **2,3,6-Trifluoropyridin-4-amine** is not readily available in the reviewed literature, a generalizable workflow can be inferred from the synthesis of structurally similar compounds, such as 4-amino-2,3,5,6-tetrafluoropyridine. The following diagram and protocol outline a logical synthetic approach.



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Caption: Generalized workflow for the synthesis of an aminofluoropyridine via nucleophilic aromatic substitution.

General Experimental Protocol: Nucleophilic Amination of a Perfluoropyridine

This protocol is a representative example based on the synthesis of related aminofluoropyridines.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the perfluoropyridine precursor in a suitable solvent such as ethanol.
- **Addition of Nucleophile:** To the stirred solution, add an aqueous solution of the ammonia source (e.g., ammonium hydroxide) dropwise at room temperature. The reaction is typically exothermic.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
- **Purification:** Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired aminofluoropyridine.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research and Drug Development

Fluorinated pyridines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can enhance biological activity and improve pharmacokinetic profiles. **2,3,6-Trifluoropyridin-4-amine** can serve as a key intermediate for more complex molecules.

- Medicinal Chemistry: Derivatives of aminopyridines have been investigated for a range of biological activities, including as kinase inhibitors and for applications in antiviral and anticancer research.[\[2\]](#)[\[3\]](#)
- Reference Standard: This compound can be used as a reference substance for the identification and quantification of impurities in drug manufacturing processes.[\[1\]](#)
- Reagent: It serves as a reagent in biomedical and materials science research.[\[1\]](#)

Safety and Handling

Due to its chemical nature, **2,3,6-Trifluoropyridin-4-amine** requires careful handling in a laboratory setting.

Table 2: Safety and Storage Information

Parameter	Recommendation	Reference
Personal Protective Equipment	Wear protective glasses, chemical-resistant gloves, and a lab coat. Avoid skin contact.	[1]
Storage Conditions	Short-term (1-2 weeks): Store at -4°C. Long-term (1-2 years): Store at -20°C.	[1]
Waste Disposal	Generated waste must be stored separately and handled by a professional biological and chemical waste disposal service to prevent environmental contamination.	[1]

This guide provides foundational information for professionals working with **2,3,6-Trifluoropyridin-4-amine**. Researchers are encouraged to consult additional literature and safety data sheets before commencing any experimental work.

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References

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